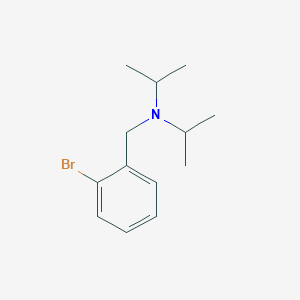

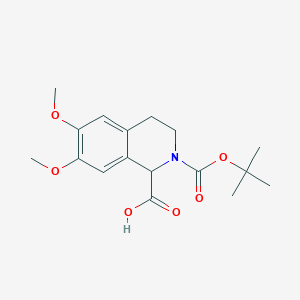

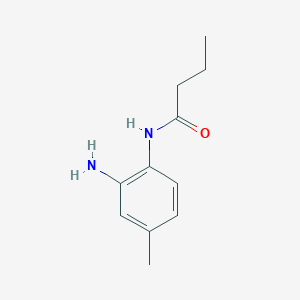

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one

Übersicht

Beschreibung

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, commonly known as MPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. MPP is an important organic compound that has been used to study the mechanism of action of various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Free Radical Scavenging

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as edaravone, demonstrates significant potential as an antioxidant agent. Its structure has been identified as conducive to lipid peroxidation-inhibitory activity, making it a potent antioxidant agent. In vivo studies further revealed its brain-protective activity in transient ischemia models (Watanabe et al., 2003). Similarly, another study indicated its use as a free radical scavenger in the treatment of neonatal hypoxic-ischemic encephalopathy, further highlighting its antioxidative properties (Ikeda et al., 2002).

Synthetic and Medicinal Chemistry

In the field of synthetic and medicinal chemistry, 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one has been a core component for synthesizing various compounds. A study demonstrated its use in the synthesis of thiazolyl–pyrazolone derivatives, which were evaluated for their antioxidant activity (Gaffer et al., 2017). Additionally, its derivative, MCI-186, was shown to be a highly potent antioxidative radical scavenger, underlining its significance in developing neuroprotective therapeutic agents (Ono et al., 1997).

Neuroprotection and Treatment of Retinal Damage

Edaravone has shown neuroprotective effects in various models of brain injury and disease. It was found to protect against retinal damage in vitro and in vivo, suggesting its potential in treating retinal diseases (Inokuchi et al., 2009). Furthermore, it demonstrated neuroprotective effects in a rotenone rat model for Parkinson's disease, highlighting its therapeutic potential in neurodegenerative disorders (Xiong et al., 2011).

Interaction with Peroxynitrite

A study demonstrated that edaravone reacts with peroxynitrite to produce 4-NO-edaravone, indicating its therapeutic function as a scavenger of peroxynitrite as well as lipid peroxyl radicals. This reaction further substantiates its application in clinical treatments for conditions like acute cerebral infarction (Fujisawa & Yamamoto, 2016).

Wirkmechanismus

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as 5-METHYL-2-PHENETHYL-2,4-DIHYDRO-PYRAZOL-3-ONE, is the opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them . This binding stimulates the exchange of GTP for GDP on the G-protein complex . As a result, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited . Opioids also inhibit the release of vasopressin, somatostatin, insulin, and glucagon .

Biochemical Pathways

The compound affects the biochemical pathways involving the opioid receptors . The binding of the compound to these receptors inhibits adenylate cyclase, leading to a decrease in intracellular cAMP . This inhibition subsequently affects the release of various neurotransmitters .

Pharmacokinetics

Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of this compound might involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The binding of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one to the opioid receptors results in a decrease in the release of various neurotransmitters . This leads to a decrease in pain perception, making the compound a potent analgesic . The compound is extremely potent and can be hazardous when used without the prescription and supervision of a medical professional .

Action Environment

The action, efficacy, and stability of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one can be influenced by various environmental factors. For instance, the presence of certain microbial metabolites can trigger the production of intracellular reactive oxygen species (ROS), lipid peroxidation, and electrolyte loss . .

Eigenschaften

IUPAC Name |

5-methyl-2-(2-phenylethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-9-12(15)14(13-10)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXZGQCXEHEZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590159 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one | |

CAS RN |

949-26-8 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.